p53 Activator 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H35F3N8O2 |

|---|---|

Poids moléculaire |

572.6 g/mol |

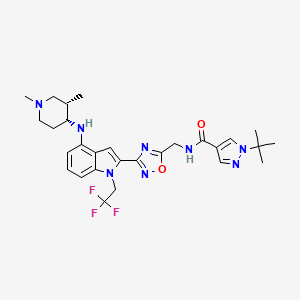

Nom IUPAC |

1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C28H35F3N8O2/c1-17-14-37(5)10-9-20(17)34-21-7-6-8-22-19(21)11-23(38(22)16-28(29,30)31)25-35-24(41-36-25)13-32-26(40)18-12-33-39(15-18)27(2,3)4/h6-8,11-12,15,17,20,34H,9-10,13-14,16H2,1-5H3,(H,32,40)/t17-,20+/m0/s1 |

Clé InChI |

XIOUATXVCVIGJM-FXAWDEMLSA-N |

SMILES isomérique |

C[C@H]1CN(CC[C@H]1NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C4=NOC(=N4)CNC(=O)C5=CN(N=C5)C(C)(C)C)C |

SMILES canonique |

CC1CN(CCC1NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C4=NOC(=N4)CNC(=O)C5=CN(N=C5)C(C)(C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p53 Activator 12 (Compound 510B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p53 Activator 12, also identified as compound 510B, is a novel small molecule designed to reactivate mutant forms of the tumor suppressor protein p53. The p53 protein, often called the "guardian of the genome," plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis. In a significant percentage of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that is unable to bind to DNA and carry out its tumor-suppressive functions. This compound represents a promising therapeutic strategy by specifically binding to these mutant p53 proteins and restoring their native DNA-binding capabilities, thereby reactivating the p53 signaling pathway and inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, chemical properties, and the experimental protocols used for its characterization.

Introduction

The tumor suppressor protein p53 is a transcription factor that responds to cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, by inducing cell cycle arrest, senescence, or apoptosis.[1] Mutations in the TP53 gene are one of the most common genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties.

The reactivation of mutant p53 has emerged as a compelling therapeutic approach for cancer treatment. Small molecules that can stabilize the wild-type conformation of mutant p53 and restore its DNA-binding ability are of significant interest. This compound (compound 510B) is a potent activator of mutant p53, designed to address this therapeutic need.[2]

Chemical Properties and Structure

The chemical identity and properties of this compound are summarized in the table below.

| Property | Value |

| Compound Name | This compound |

| Synonym | Compound 510B |

| CAS Number | 2746374-04-7 |

| Molecular Formula | C₂₈H₃₅F₃N₈O₂ |

| Molecular Weight | 584.63 g/mol |

| Chemical Structure |

[3] |

Mechanism of Action

This compound functions by directly binding to mutant p53 proteins.[2] This binding event is believed to induce a conformational change in the mutant p53, restoring its ability to bind to its consensus DNA sequences in the promoter regions of its target genes. The reactivated p53 can then transcriptionally activate downstream effector genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to the induction of cell cycle arrest and apoptosis in cancer cells.

The primary mechanism of action can be visualized through the following signaling pathway:

References

Unveiling p53 Activator 12: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of p53 Activator 12, also known as compound 510B. This novel small molecule has emerged as a potent activator of the tumor suppressor protein p53, offering a promising avenue for cancer therapy by restoring the function of mutated p53. This document details the scientific background, discovery process, synthesis protocol, and key experimental data related to this compound, presenting a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein, often hailed as the "guardian of the genome," plays a critical role in preventing cancer formation. It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death). In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein that can no longer effectively suppress tumor growth.

Restoring the function of these p53 mutants is a highly sought-after therapeutic strategy. Small molecules that can bind to and stabilize the mutated p53 protein, thereby restoring its wild-type conformation and DNA-binding ability, hold immense potential as anti-cancer agents. This compound (compound 510B) represents a significant advancement in this field.

Discovery of this compound (Compound 510B)

This compound was identified through a dedicated research effort focused on discovering compounds capable of restoring the function of mutant p53. The discovery process, as outlined in patent literature, involved the screening of a chemical library for molecules that could bind to and reactivate specific p53 mutants.

The primary target for this compound is the p53-Y220C mutant, a common mutation that creates a surface crevice in the p53 protein, leading to its destabilization and loss of function. The discovery strategy centered on identifying small molecules that could fit into this crevice and stabilize the protein in its active conformation.

The identification of this compound was the result of a multi-step process that likely included:

-

High-Throughput Screening (HTS): A large library of chemical compounds was screened using biochemical or cell-based assays to identify initial "hits" that showed activity in restoring mutant p53 function.

-

Lead Optimization: The initial hits were then chemically modified to improve their potency, selectivity, and drug-like properties, leading to the development of more promising lead compounds, including compound 510B.

-

Structural Biology: Techniques such as X-ray crystallography or NMR spectroscopy were likely employed to understand how these compounds bind to the mutant p53 protein, guiding further optimization efforts.

Synthesis of this compound (Compound 510B)

The chemical synthesis of this compound (compound 510B) is a multi-step process that requires expertise in organic synthesis. While the exact, detailed, step-by-step protocol is proprietary and contained within patent literature, a general synthetic approach can be outlined based on the chemical structure (C28H35F3N4O4S) and related examples in the relevant patents. The synthesis likely involves the construction of a core heterocyclic scaffold followed by the introduction of various functional groups.

A plausible, generalized synthetic route would involve:

-

Synthesis of the Core Scaffold: This would likely begin with commercially available starting materials and involve several steps to construct the central heterocyclic ring system of the molecule.

-

Functional Group Interconversion and Coupling Reactions: Once the core is established, various functional groups would be introduced through a series of reactions. This could include amide bond formations, alkylations, and the introduction of the trifluoromethyl group.

-

Purification and Characterization: At each step, and particularly for the final product, purification techniques such as column chromatography would be essential. The final compound's identity and purity would be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data and In Vitro Activity

The potency and efficacy of this compound have been evaluated in various in vitro assays. The following table summarizes key quantitative data, demonstrating its ability to restore mutant p53 function.

| Assay Type | Cell Line | p53 Mutant | Key Finding |

| DNA Binding Assay | Varies | Y220C | Restores the ability of mutant p53 to bind to its consensus DNA sequence. |

| Reporter Gene Assay | Varies | Y220C | Induces the expression of a reporter gene under the control of a p53-responsive promoter. |

| Cell Viability Assay | Cancer cell lines | Y220C | Selectively reduces the viability of cancer cells harboring the p53-Y220C mutation. |

| Apoptosis Assay | Cancer cell lines | Y220C | Induces programmed cell death in cancer cells with the p53-Y220C mutation. |

Key Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the activity of this compound.

Mutant p53 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine if a compound can restore the ability of a mutant p53 protein to bind to its specific DNA recognition sequence.

Protocol:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the p53 consensus binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Protein Expression and Purification: Recombinant mutant p53 protein (e.g., Y220C) is expressed and purified.

-

Binding Reaction: The purified mutant p53 protein is incubated with the labeled DNA probe in a binding buffer in the presence and absence of this compound at various concentrations.

-

Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from the free DNA probe.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. An increase in the shifted band (protein-DNA complex) in the presence of this compound indicates restored DNA binding activity.

p53-Dependent Reporter Gene Assay

This cell-based assay measures the transcriptional activity of p53.

Protocol:

-

Cell Culture: A cancer cell line harboring a specific p53 mutation (e.g., Y220C) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase or fluorescent protein gene under the control of a promoter with p53 response elements.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein (luciferase or fluorescent protein) is measured using a luminometer or fluorometer.

-

Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). A dose-dependent increase in reporter activity indicates the restoration of p53's transcriptional function.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells with a specific p53 mutation and wild-type p53 cells (as a control) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for 48-72 hours.

-

Viability Measurement:

-

MTT Assay: MTT reagent is added to the wells, and viable cells metabolize it to a colored formazan product, which is then solubilized and measured spectrophotometrically.

-

CellTiter-Glo® Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and the resulting luminescence is measured.

-

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. A selective decrease in the viability of mutant p53-harboring cells indicates the compound's desired cytotoxic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the p53 signaling pathway and a typical experimental workflow for evaluating a p53 activator.

Caption: The p53 signaling pathway and the mechanism of action of this compound.

Caption: A typical experimental workflow for the development of a p53 activator.

Conclusion and Future Directions

This compound (compound 510B) represents a promising step forward in the development of targeted cancer therapies aimed at restoring the function of mutant p53. Its ability to bind to and reactivate the p53-Y220C mutant provides a strong rationale for its further development. Future research will likely focus on comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various cancer models. The insights gained from the discovery and characterization of this compound will undoubtedly fuel the ongoing quest for novel and effective p53-targeted drugs, offering hope for patients with cancers harboring p53 mutations.

An In-depth Technical Guide on the Mechanism of Action of p53-Y220C Reactivators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle, DNA repair, and apoptosis. Its inactivation is a hallmark of a vast majority of human cancers. While many inactivating mutations exist, the Y220C mutation is one of the most common, creating a structurally unstable protein with compromised DNA-binding ability. A promising therapeutic strategy involves the development of small molecules that can stabilize the mutant p53-Y220C protein, restoring its wild-type tumor-suppressive functions. This guide provides a detailed overview of the mechanism of action of a class of p53-Y220C reactivators, using data from preclinical studies of compounds such as rezatapopt (PC14586) and its analogues, which includes compounds like "p53 Activator 12 (compound 510B)". These molecules represent a targeted therapy approach for cancers harboring the p53-Y220C mutation.

Core Mechanism of Action: Stabilization and Reactivation of Mutant p53

The primary mechanism of action of p53-Y220C reactivators is their direct binding to the mutant p53 protein. The Y220C mutation creates a unique, druggable crevice on the surface of the p53 DNA-binding domain, which leads to thermodynamic instability and subsequent misfolding and aggregation of the protein. Small-molecule reactivators are designed to fit into this pocket, acting as a molecular scaffold that stabilizes the folded, wild-type-like conformation of the protein.[1][2][3] This stabilization restores the ability of the p53-Y220C mutant to bind to its consensus DNA response elements and transcriptionally activate downstream target genes involved in cell cycle arrest and apoptosis.[1][2][3][4]

Signaling Pathway of p53-Y220C Reactivation

The signaling cascade initiated by a p53-Y220C reactivator is depicted below. The process begins with the entry of the small molecule into the cancer cell, followed by its direct interaction with the mutant p53 protein, culminating in the induction of apoptosis.

Quantitative Data on p53-Y220C Reactivator Activity

The efficacy of p53-Y220C reactivators has been quantified through various biochemical and cell-based assays. The following tables summarize key data for rezatapopt and its analogues.

Table 1: Biochemical and Biophysical Properties

| Compound | DNA Binding (SC150, nM) | Binding Affinity (Kd, nM) | Thermal Stabilization (ΔTm, °C) |

| Rezatapopt (PC14586) | 11 | 20 | 2.5 |

| Analogue 1 | 0.6 | Not Reported | Not Reported |

| Analogue 2 | 0.3 | Not Reported | Not Reported |

| Analogue 3 | 0.4 | Not Reported | Not Reported |

SC150: Concentration required to increase Y220C-DBD binding to DNA by 1.5-fold. Kd: Dissociation constant, a measure of binding affinity. ΔTm: Change in melting temperature, indicating stabilization of the protein. (Data sourced from preclinical studies of rezatapopt and its analogues)

Table 2: Cellular Activity in p53-Y220C Mutant Cell Lines

| Cell Line | Assay | IC50 (nM) |

| NUGC-3 | 5-day MTT Proliferation | 300 |

| 24-hour EdU Incorporation | 150 | |

| T3M-4 | 5-day MTT Proliferation | 450 |

| 24-hour EdU Incorporation | 250 |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. (Data represents typical values for rezatapopt in preclinical models)

Experimental Protocols

Detailed methodologies are crucial for the evaluation of p53-Y220C reactivators. Below are protocols for key experiments cited in the characterization of these compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for DNA Binding

This assay quantitatively measures the ability of reactivated p53-Y220C to bind to a consensus DNA response element.

Workflow:

Detailed Steps:

-

Recombinant p53-Y220C DNA-binding domain is incubated with varying concentrations of the test compound in an appropriate assay buffer.

-

A biotinylated double-stranded DNA oligonucleotide containing a p53 consensus response element is added to the mixture.

-

A Europium-labeled anti-p53 antibody (the FRET donor) and Streptavidin-Allophycocyanin (APC) conjugate (the FRET acceptor) are added.

-

The reaction is incubated to allow for the formation of the p53-DNA complex and the binding of the detection reagents.

-

The plate is read on a TR-FRET-capable plate reader, with excitation at 340 nm and emission detection at 615 nm (Europium) and 665 nm (APC).

-

The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates proximity of the donor and acceptor, signifying that the reactivated p53 has bound to the DNA probe.

MTT Proliferation Assay

This colorimetric assay is used to assess the impact of the p53 reactivator on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow:

Detailed Steps:

-

Cancer cells harboring the p53-Y220C mutation are seeded at a predetermined density in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the p53 reactivator compound.

-

The plate is incubated for 5 days under standard cell culture conditions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for a further 2-4 hours, during which mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

-

The culture medium is removed, and the formazan crystals are solubilized with an organic solvent like DMSO.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Conclusion

The reactivation of mutant p53 represents a highly targeted and promising strategy in cancer therapy. Small molecules like this compound and rezatapopt have been shown to specifically bind to the p53-Y220C mutant, stabilizing its conformation and restoring its tumor-suppressive functions. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells harboring this specific mutation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of this important class of anticancer agents. Further investigation and clinical trials will be crucial in fully elucidating the therapeutic potential of p53-Y220C reactivators.

References

Compound 510B: A Technical Guide for a Novel p53 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 510B, also known as p53 Activator 12, is a novel small molecule designed to reactivate mutated forms of the tumor suppressor protein p53. A significant portion of human cancers are characterized by mutations in the TP53 gene, which leads to the production of a dysfunctional p53 protein, thereby promoting uncontrolled cell growth. The therapeutic rationale for Compound 510B is to restore the native, tumor-suppressive functions of mutant p53, including the induction of cell cycle arrest and apoptosis. The primary mechanism of action is believed to involve the direct binding of Compound 510B to mutant p53, which stabilizes the protein in a wild-type-like conformation and restores its ability to bind to DNA and activate downstream target genes.

Disclaimer: The full text of the primary patent application (US20240043436) detailing the specific quantitative data and experimental protocols for Compound 510B is not publicly accessible at the time of this writing. Therefore, this guide provides a comprehensive overview based on available information and presents generalized experimental protocols and data templates that are standard in the field of p53 activator research.

Quantitative Data Summary

While specific quantitative data for Compound 510B is not available, the following table provides a template for summarizing the key efficacy and potency metrics for a p53 activator. Researchers can utilize this structure to organize their findings.

| Parameter | Cell Line | p53 Status | Value | Assay Method |

| IC50 (Cell Viability) | e.g., TOV-112D | p53-R175H | Data Not Available | e.g., MTT Assay |

| EC50 (p53 Activation) | e.g., Saos-2-p53R175H | Inducible p53-R175H | Data Not Available | e.g., Luciferase Reporter Assay |

| Binding Affinity (Kd) | Purified p53-R175H | Recombinant Protein | Data Not Available | e.g., Surface Plasmon Resonance |

| Target Gene Induction | e.g., A549 | p53-wildtype | Data Not Available | e.g., qRT-PCR (CDKN1A) |

Signaling Pathways and Mechanism of Action

The p53 signaling pathway is a critical cellular network that responds to various stress signals, including DNA damage and oncogene activation, to suppress tumor formation. In cancer cells with mutated p53, this pathway is abrogated. Compound 510B is designed to restore the functionality of this pathway by targeting the mutant p53 protein directly.

Caption: p53 signaling pathway reactivation by Compound 510B.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize p53 activators. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 510B on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (with and without p53 mutations)

-

Compound 510B

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Compound 510B for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Western Blot Analysis for p53 Target Gene Expression

Objective: To assess the ability of Compound 510B to induce the expression of p53 downstream target proteins, such as p21 and PUMA.

Materials:

-

Cancer cell line with a p53 mutation

-

Compound 510B

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibodies (anti-p21, anti-PUMA, anti-p53, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with Compound 510B at various concentrations for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The discovery and development of a p53 activator like Compound 510B typically follows a structured workflow from initial screening to preclinical evaluation.

Caption: Drug discovery workflow for a p53 activator.

Technical Whitepaper: p53 Activator 12 (Compound 510B) - A Novel Agent for Mutant p53 Reactivation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity. In response to cellular stress, such as DNA damage or oncogene activation, wild-type p53 orchestrates a range of cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby preventing the propagation of damaged cells.[1] However, the TP53 gene is mutated in over 50% of human cancers, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and, in some cases, gained oncogenic functions.

The reactivation of mutant p53 represents a promising therapeutic strategy for a broad spectrum of cancers. Small molecules that can bind to mutant p53 and restore its wild-type conformation and function are of significant interest in oncology drug discovery. This whitepaper provides a detailed overview of a novel p53 activator, designated as p53 Activator 12 (also known as compound 510B), a potent agent that has demonstrated the ability to restore the DNA-binding function of mutant p53.[2]

Chemical Structure and Properties of this compound

This compound is a complex heteroaryl compound with the molecular formula C28H35F3N8O2.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H35F3N8O2 | MedchemExpress |

| Molecular Weight | 572.63 g/mol | MedchemExpress |

| CAS Number | 2746374-04-7 | MedchemExpress |

| SMILES | FC(F)(F)CN1C2=CC=CC(N[C@H]3--INVALID-LINK--C)=C2C=C1C4=NOC(CNC(C5=CN(N=C5)C(C)(C)C)=O)=N4 | MedchemExpress |

(Note: Quantitative data such as solubility, pKa, and logP are not yet publicly available.)

Mechanism of Action: Restoring Wild-Type Function to Mutant p53

The primary mechanism of action of this compound is its ability to directly bind to mutant p53 protein.[2] This binding event is thought to induce a conformational change in the mutant p53, restoring its ability to bind to its consensus DNA sequences in the promoter regions of its target genes. By re-establishing this critical DNA-binding function, this compound effectively resurrects the tumor-suppressive activities of the mutated protein.

The restoration of p53's transcriptional activity leads to the upregulation of a cascade of downstream target genes responsible for inducing cell cycle arrest and apoptosis. Key among these are:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, initiating apoptosis.

-

MDM2: As part of a negative feedback loop, p53 upregulates its own inhibitor, MDM2. However, the surge in p53 activity can overcome this inhibition.

-

BAX and PUMA: Pro-apoptotic proteins of the Bcl-2 family that play a crucial role in the intrinsic apoptotic pathway by promoting mitochondrial outer membrane permeabilization.

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: Signaling pathway of this compound.

Synthesis of this compound (Compound 510B)

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available, the general synthesis of similar complex heteroaryl compounds often involves multi-step reactions. These typically include cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form the biaryl core, followed by the construction of the various heterocyclic rings through condensation and cyclization reactions. The synthesis would likely conclude with purification steps such as column chromatography and recrystallization to yield the final, high-purity compound.

The following diagram provides a logical workflow for the synthesis of such a molecule.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. However, based on standard methodologies for evaluating p53 activators, the following protocols are provided as a guide for researchers.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines harboring mutant p53.

Methodology:

-

Cell Seeding: Plate cancer cells with known p53 mutations (e.g., TOV-112D, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm.

-

-

CellTiter-Glo® Assay:

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Western Blot Analysis for p53 Target Gene Expression

Objective: To confirm the activation of the p53 pathway by assessing the protein levels of its downstream targets.

Methodology:

-

Cell Treatment: Treat mutant p53-expressing cancer cells with this compound at various concentrations and time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p21, MDM2, BAX, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression.

Luciferase Reporter Assay for p53 Transcriptional Activity

Objective: To directly measure the transcriptional activation of p53 in response to this compound.

Methodology:

-

Cell Transfection: Co-transfect mutant p53-expressing cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements) and a control Renilla luciferase plasmid.

-

Compound Treatment: Treat the transfected cells with this compound for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of p53 transcriptional activity relative to the vehicle-treated control.

Quantitative Data

As of the writing of this whitepaper, specific quantitative data for this compound (compound 510B), such as IC50 or EC50 values from peer-reviewed publications, are not available. The following table provides a template for how such data would be presented and includes representative data for other p53 activators to provide context.

Table 2: Illustrative Biological Activity of p53 Activators

| Compound | Assay Type | Cell Line (p53 status) | IC50 / EC50 | Reference |

| This compound | Cell Viability | Mutant p53 | Data not available | - |

| Nutlin-3a | Cell Viability | SJSA-1 (wild-type p53) | ~1 µM | Tovar et al., 2006 |

| APR-246 (eprenetapopt) | Cell Viability | TOV-112D (mutant p53) | ~10 µM | Bykov et al., 2005 |

| NSC319726 | Cell Viability | TOV-112D (mutant p53) | ~5 µM | Yu et al., 2012 |

Conclusion and Future Directions

This compound (compound 510B) represents a promising new lead in the field of mutant p53 reactivation. Its ability to restore the DNA-binding function of this critical tumor suppressor holds significant therapeutic potential for a wide range of cancers. The immediate next steps for the development of this compound should focus on comprehensive preclinical evaluation. This includes determining its efficacy in a broader panel of cancer cell lines with different p53 mutations, assessing its pharmacokinetic and pharmacodynamic properties in animal models, and conducting toxicology studies to establish a safety profile. Furthermore, elucidating the precise binding site and the detailed structural changes induced in mutant p53 upon compound binding will be crucial for future lead optimization efforts. The continued investigation of this compound and similar compounds will undoubtedly advance the development of targeted therapies for cancers harboring p53 mutations.

References

In-Depth Technical Guide: p53 Activator 12 and its Target Binding Site on p53

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p53 Activator 12, also identified as compound 510B, is a novel small molecule designed to reactivate mutant forms of the tumor suppressor protein p53.[1] This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its binding interaction with p53. The information presented herein is primarily derived from patent literature, the initial source documenting this compound. While direct, peer-reviewed scientific publications detailing its mechanism of action are not yet available, the foundational data suggests a promising avenue for the development of targeted cancer therapies.

Introduction

The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. In a significant percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that is unable to perform its tumor-suppressive roles. A key strategy in oncology research is the development of small molecules that can rescue the function of these mutant p53 proteins. This compound has emerged from these efforts as a compound that reportedly binds to mutant p53, restoring its ability to bind to its target DNA sequences and reactivate downstream signaling pathways.[1]

Mechanism of Action

This compound is described as a potent activator of mutant p53.[1] Its primary mechanism involves direct binding to the mutant p53 protein, inducing a conformational change that restores its wild-type functions, most notably its sequence-specific DNA binding capability. This restoration of function allows the reactivated p53 to transcribe its target genes, leading to the induction of tumor-suppressive pathways.

Target Binding Site on p53

The precise binding site of this compound on the mutant p53 protein is not explicitly detailed in the currently available public documentation. However, many small molecule p53 reactivators target mutational hotspots within the DNA-binding domain (DBD). These mutations often create cryptic pockets or destabilize the local protein structure. It is plausible that this compound binds to such a mutation-induced pocket, stabilizing the wild-type conformation of the DBD. Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be required to elucidate the exact binding site and molecular interactions.

Quantitative Data

At present, there is no publicly available quantitative data detailing the binding affinity (e.g., Kd, IC50, or EC50 values) of this compound to mutant p53. The characterization of the compound in the source documentation is primarily functional.

Experimental Protocols

The following are generalized experimental protocols that are typically employed to characterize compounds like this compound. The specific details for compound 510B would be found within the referenced patent documentation.

In Vitro p53 Reactivation Assay

This type of assay is designed to measure the ability of a compound to restore the DNA-binding function of a mutant p53 protein.

Objective: To determine if this compound can restore the sequence-specific DNA binding of a mutant p53 protein.

Methodology:

-

Protein Expression and Purification: Recombinant mutant p53 protein (e.g., p53-Y220C, a common temperature-sensitive mutant) is expressed in a suitable system (e.g., E. coli or insect cells) and purified.

-

DNA Probe Preparation: A biotinylated double-stranded DNA oligonucleotide containing a consensus p53 response element is prepared.

-

Binding Reaction: The purified mutant p53 protein is incubated with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

DNA Binding: The biotinylated DNA probe is added to the protein-compound mixture and incubated to allow for binding.

-

Detection: The protein-DNA complexes are captured on a streptavidin-coated plate. The amount of bound p53 is then quantified using an anti-p53 antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) in an ELISA-based format.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular environment.

Objective: To confirm target engagement of this compound with mutant p53 in cancer cells.

Methodology:

-

Cell Treatment: Cancer cells harboring a p53 mutation are treated with this compound or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.

-

Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Detection: The amount of soluble mutant p53 remaining at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of the compound indicates direct binding.

p53-Dependent Transcriptional Activation Assay

This assay measures the functional consequence of p53 reactivation in cells.

Objective: To determine if this compound can induce the transcription of p53 target genes.

Methodology:

-

Cell Line: A cancer cell line with a specific p53 mutation and a reporter construct (e.g., luciferase gene under the control of a p53-responsive promoter) is used.

-

Compound Treatment: The cells are treated with a dilution series of this compound.

-

Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates p53-dependent transcriptional activation.

-

Endogenous Gene Expression: As a confirmation, the expression levels of endogenous p53 target genes (e.g., CDKN1A (p21), PUMA, BAX) can be measured by qRT-PCR or Western blotting for their protein products.

Signaling Pathways

Upon successful reactivation by this compound, the restored wild-type function of p53 would engage its canonical downstream signaling pathways. The primary outcomes of p53 activation are cell cycle arrest, apoptosis, and senescence, all of which contribute to tumor suppression.

Conclusion and Future Directions

This compound (compound 510B) represents a promising development in the field of p53-targeted cancer therapy. The available information suggests its ability to restore the function of mutant p53, a highly sought-after therapeutic goal. However, a comprehensive understanding of its pharmacology requires further investigation. Future research should focus on:

-

Elucidation of the precise binding site on various p53 mutants through structural biology studies.

-

Quantitative characterization of its binding affinity and cellular potency against a panel of p53 mutations.

-

In-depth analysis of its effects on downstream signaling pathways and off-target activities.

-

Preclinical evaluation in various cancer models to determine its therapeutic potential and limitations.

The public availability of peer-reviewed research on this compound will be crucial for the scientific and drug development communities to fully assess its promise as a novel anti-cancer agent.

References

Technical Guide: Biological Effects of p53 Activator 12 and the Reactivation of Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific quantitative data or detailed experimental protocols for the compound designated as "p53 Activator 12" (also known as compound 510B). The primary source of information for this specific molecule appears to be the patent application US20240043436. Due to limitations in accessing the full, detailed experimental data within this patent, this guide will provide an in-depth overview of the biological effects and evaluation methods for the class of compounds to which this compound belongs: small molecules designed to reactivate mutant p53. The data and protocols presented herein are representative of this class of therapeutic agents.

Introduction: The Challenge of Mutant p53 in Cancer

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] In over 50% of human cancers, the TP53 gene is mutated, leading to a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also acquire new cancer-promoting activities. A primary mechanism of p53 inactivation is through missense mutations in its DNA-binding domain, which abrogates its ability to regulate target gene expression.

A promising therapeutic strategy in oncology is the development of small molecules that can restore the wild-type function to these mutant p53 proteins. This compound is identified as a potent p53 activator that binds to mutant p53 and restores its ability to bind to DNA.[2] This guide will explore the biological effects and experimental evaluation of this class of compounds.

Mechanism of Action: Restoring Wild-Type Function

Mutant p53 reactivators, such as this compound, are designed to bind to the mutated p53 protein and induce a conformational change that restores its wild-type structure. This restoration of the native conformation allows the p53 protein to once again bind to its specific DNA response elements in the genome and transcriptionally activate downstream target genes involved in tumor suppression.

Signaling Pathway of p53 Reactivation

The reactivation of mutant p53 by a small molecule activator initiates a signaling cascade that can lead to cell cycle arrest or apoptosis. The simplified pathway is as follows:

Quantitative Data on the Biological Effects of Mutant p53 Reactivators

The following tables summarize representative quantitative data for small molecules designed to reactivate mutant p53, illustrating the types of endpoints measured to characterize their activity.

Table 1: In Vitro Efficacy of Representative Mutant p53 Reactivators

| Compound Class/Example | Cell Line (p53 status) | Assay Type | Endpoint | Result |

| Thiosemicarbazones (e.g., COTI-2) | Pancreatic (mutant p53) | Cell Viability (MTT) | IC50 | ~1 µM |

| Carbazole derivatives (e.g., PK083) | Gastric (Y220C mutant) | Apoptosis (Caspase 3/7) | Fold Induction | 3-5 fold |

| Maleimide derivatives (e.g., MIRA-1) | Osteosarcoma (mutant p53) | DNA Binding (EMSA) | % Restoration | ~60% |

| Aminobenzothiazoles (e.g., MB710) | Breast (Y220C mutant) | Thermal Stability (Tm) | ΔTm | +2.5 °C |

Table 2: In Vivo Antitumor Activity of a Representative Mutant p53 Reactivator

| Compound | Tumor Model | Dosing Regimen | Endpoint | Result |

| APR-246 (Eprenetapopt) | Ovarian Cancer Xenograft | 100 mg/kg, i.p., daily | Tumor Growth Inhibition | 75% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological effects of mutant p53 reactivators.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay assesses the ability of a compound to restore the sequence-specific DNA binding of mutant p53.

Protocol:

-

Protein Source: Recombinant mutant p53 protein or nuclear extracts from cancer cell lines harboring a p53 mutation.

-

DNA Probe: A 32P-labeled double-stranded oligonucleotide containing a consensus p53 binding site.

-

Binding Reaction:

-

Incubate the mutant p53 protein with the test compound (e.g., this compound) at various concentrations for 30 minutes at room temperature.

-

Add the labeled DNA probe and a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction mixture.

-

Incubate for an additional 20 minutes at room temperature.

-

-

Electrophoresis:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the radiolabeled DNA by autoradiography. An increase in the shifted band corresponding to the p53-DNA complex indicates restored binding activity.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the p53 activator on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells with a known p53 mutation in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the p53 activator for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The results are typically expressed as the concentration that inhibits cell growth by 50% (IC50).

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the p53 activator as described for the cell viability assay.

-

Reagent Addition: After the treatment period, add the Caspase-Glo 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a luminometer. An increase in the luminescent signal indicates an increase in caspase 3/7 activity and apoptosis.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for the evaluation of a mutant p53 reactivator and the logical relationship of its effects.

Conclusion

The reactivation of mutant p53 represents a highly attractive therapeutic strategy for a large proportion of human cancers. Small molecules like this compound aim to restore the tumor-suppressive functions of p53, leading to outcomes such as cell cycle arrest and apoptosis in cancer cells. The characterization of these compounds involves a suite of biochemical and cell-based assays to confirm their mechanism of action and biological effects, followed by in vivo studies to assess their therapeutic potential. While specific data for this compound is not extensively available in the public domain, the methodologies and expected outcomes described in this guide provide a solid framework for understanding and evaluating this important class of anticancer agents.

References

A Deep Dive into Small-Molecule p53 Activators and Their Role in Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer by inducing cell cycle arrest, senescence, or programmed cell death (apoptosis) in response to cellular stress.[1][2][3] In approximately 50% of human cancers, the TP53 gene is mutated or deleted.[4][5] However, in the remaining half, wild-type p53 is retained but its function is often suppressed, presenting a powerful therapeutic opportunity.[1][4][5]

This guide explores the mechanism by which small-molecule activators restore p53 function, with a particular focus on their role in initiating apoptosis. While the term "p53 Activator 12" does not correspond to a standard nomenclature in published literature, this document will use well-characterized p53 activators, such as MDM2 inhibitors, as exemplars to detail the core mechanisms, experimental validation, and therapeutic potential.

The p53 Pathway and Its Negative Regulation

Under normal, unstressed conditions, p53 is kept at very low levels. This is primarily achieved by its principal negative regulator, Mouse Double Minute-2 homolog (MDM2).[6][7] MDM2 is an E3 ubiquitin ligase that binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation.[1][5][8] This creates a negative feedback loop, as MDM2 is also a transcriptional target of p53.[1][4] Cellular stress signals, such as DNA damage, oncogene activation, or hypoxia, disrupt the p53-MDM2 interaction, leading to p53 stabilization, accumulation in the nucleus, and activation of its downstream targets.[3][6][9]

Mechanism of Action: Small-Molecule Activators

A major strategy in reactivating wild-type p53 is the development of small molecules that disrupt the p53-MDM2 interaction.[4][5] These molecules, such as the Nutlin family of compounds, are designed to fit into the hydrophobic pocket on MDM2 where p53 normally binds.[4][5] By occupying this pocket, the inhibitors prevent MDM2 from binding to and degrading p53.[4][5]

The release of p53 from MDM2's negative control initiates a powerful anti-tumor response:

-

p53 Stabilization and Accumulation : Freed from MDM2-mediated degradation, p53 protein levels rise dramatically within the cell nucleus.[4][5]

-

Transcriptional Activation : As a potent transcription factor, the stabilized p53 binds to specific DNA sequences (p53-responsive elements) in the promoter regions of its target genes.[9]

-

Induction of Apoptosis : p53 triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]

Signaling Pathways in p53-Mediated Apoptosis

Activated p53 orchestrates a multi-pronged apoptotic program by transcribing a suite of pro-apoptotic genes.

Intrinsic (Mitochondrial) Pathway: This is a major route for p53-mediated apoptosis.

-

Bcl-2 Family Regulation : p53 upregulates the expression of pro-apoptotic "BH3-only" proteins like PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa.[3][10][11]

-

Mitochondrial Permeabilization : PUMA and Noxa, along with other pro-apoptotic proteins like BAX (which is also a p53 target), shift the balance of power at the mitochondrial outer membrane.[3][10] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation : Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9 proceeds to activate executioner caspases like caspase-3, which dismantle the cell.[12]

Extrinsic (Death Receptor) Pathway: p53 can also sensitize cells to external death signals.

-

Receptor Upregulation : p53 can increase the transcription of death receptors on the cell surface, such as Fas (CD95) and DR5 (TRAIL-R2).[3][11]

-

DISC Formation : When these receptors are engaged by their respective ligands (e.g., FasL), they recruit adaptor proteins to form the Death-Inducing Signaling Complex (DISC), which activates the initiator caspase-8.[6]

-

Executioner Caspase Activation : Caspase-8 directly activates executioner caspases, leading to apoptosis. It can also cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by activating BAX and BAK at the mitochondria.

The following diagram illustrates the central mechanism of a p53 activator that inhibits MDM2.

Quantitative Data Summary

The efficacy of p53 activators is typically quantified by their ability to inhibit cell growth (IC50) and induce apoptosis in cancer cell lines with wild-type p53. The data below is a representative summary based on published literature for MDM2 inhibitors like Nutlins.

| Parameter | Cell Line (p53 Status) | Value | Assay Type | Reference |

| IC50 (Growth Inhibition) | SJSA-1 (WT) | ~1 µM | Cell Viability Assay | --INVALID-LINK-- |

| HCT116 (WT) | ~2 µM | Cell Viability Assay | --INVALID-LINK-- | |

| MDM2-amplified tumors | Potent | Various | [4] | |

| Apoptosis Induction | MCF7 (WT) | Dose-dependent ↑ | Annexin V/PI Staining | [13] |

| HNSCC (WT) | Up to 30% ↑ | Annexin V Staining | [14] | |

| Gene Upregulation | MCF7 (WT) | Dose-dependent ↑ | Western Blot / qPCR | [13] |

Note: The table presents illustrative data. Specific values can vary significantly based on the exact compound, cell line, and experimental conditions.

Experimental Protocols

Validating the activity of a p53 activator involves a series of standard molecular and cell biology assays.

Protocol 1: Western Blot for p53 Stabilization and Target Gene Expression

This protocol is used to qualitatively and quantitatively assess protein levels.

-

Cell Culture and Treatment : Plate cancer cells (e.g., MCF7, wild-type p53) and allow them to adhere overnight. Treat cells with the p53 activator at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Densitometry analysis is used to quantify the protein bands relative to the loading control. An increase in p53, MDM2, and p21 levels indicates successful pathway activation.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.[15]

-

Cell Treatment : Treat cells with the p53 activator as described above for a duration relevant to apoptosis induction (e.g., 48 hours).

-

Cell Harvesting : Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Data Analysis :

-

Live cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.

-

The following diagram outlines a typical experimental workflow for screening and validating a p53 activator.

Implications for Drug Development

The reactivation of wild-type p53 using small molecules is a highly attractive strategy for cancer therapy.[1][16] This approach is fundamentally different from conventional chemotherapy, which often relies on inducing widespread DNA damage.[8] By specifically targeting a key vulnerability in cancer cells—the suppression of a native tumor suppressor—these activators promise a more targeted and potentially less toxic treatment modality.

Several MDM2 inhibitors have advanced into clinical trials, validating the therapeutic potential of this approach.[1][17] The success of these agents depends on the p53 status of the tumor, making patient stratification based on TP53 gene sequencing a critical component of their clinical development. For the roughly 50% of tumors that harbor wild-type p53, these activators offer a rational and powerful therapeutic option to restore the cell's own powerful defense against cancer.

References

- 1. Small molecule activators of the p53 response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 12. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule activators of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cell Cycle Arrest Induced by p53 Activator 12

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and genomic stability.[1] In many cancers where p53 remains wild-type, its function is often suppressed by negative regulators, primarily the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2] MDM2 targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive activities.[3] Small molecule activators that disrupt the p53-MDM2 interaction represent a promising therapeutic strategy to reactivate p53.[3][4] This technical guide details the mechanism, quantitative effects, and experimental protocols for characterizing cell cycle arrest induced by a representative p53 activator, herein referred to as "p53 Activator 12," which functions as an MDM2 inhibitor.

Core Mechanism of Action: The p53-p21 Axis

This compound functions by competitively binding to the p53-binding pocket on MDM2, thereby disrupting the p53-MDM2 protein-protein interaction.[2][5] This inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent degradation. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus and function as a transcription factor.[1]

A primary transcriptional target of p53 is the gene CDKN1A, which encodes the p21 protein.[6][7] p21 is a potent cyclin-dependent kinase (CDK) inhibitor.[8] By binding to and inhibiting Cyclin/CDK complexes, particularly those active in the G1/S transition (e.g., Cyclin E/CDK2), p21 halts the phosphorylation of key substrates like the Retinoblastoma (Rb) protein.[4] This prevents the cell from progressing past the G1 checkpoint, leading to a robust cell cycle arrest.[6][9] This arrest provides time for DNA repair or, if the cellular stress is too severe, can lead to apoptosis or senescence.[10][11]

Quantitative Data Presentation

The efficacy of this compound is demonstrated by a dose-dependent induction of cell cycle arrest, primarily in the G1 and G2/M phases. The following tables summarize representative quantitative data from experiments on p53 wild-type cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution

This table presents data from a flow cytometry analysis of a p53 wild-type cancer cell line treated with increasing concentrations of a representative p53 activator for 48 hours. The data shows a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S phase, indicative of effective cell cycle arrest.[9]

| Treatment Group | Concentration (nM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |

| This compound | 10 | 55.6 ± 2.5 | 28.1 ± 1.9 | 16.3 ± 2.0 |

| This compound | 50 | 68.4 ± 3.0 | 15.3 ± 2.2 | 16.3 ± 1.5 |

| This compound | 250 | 75.1 ± 2.8 | 8.7 ± 1.3 | 16.2 ± 1.9 |

Table 2: Expected Protein Expression Changes Following Treatment

This table summarizes the expected outcomes from a Western blot analysis quantifying changes in key protein levels after treating p53 wild-type cells with an effective concentration of this compound for 24 hours.[12][13]

| Target Protein | Expected Outcome | Rationale |

| p53 | Significant Increase | Inhibition of MDM2-mediated degradation leads to p53 accumulation.[12] |

| p21 | Significant Increase | p53-mediated transcriptional upregulation.[3][14] |

| MDM2 | Increase | MDM2 is a transcriptional target of p53, creating a negative feedback loop.[15] |

| β-actin / GAPDH | No Change | Loading control to ensure equal protein loading across samples.[12] |

Experimental Protocols

Detailed methodologies are provided for the key experiments used to characterize the cellular response to this compound.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol details the most common method for analyzing cell cycle distribution based on DNA content.[6][16][17]

Workflow Diagram:

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[16]

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment: Seed p53 wild-type cancer cells in 6-well plates to achieve 70-80% confluency at the experiment's end. Allow cells to adhere for 24 hours, then treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Harvesting: Aspirate the media. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, neutralize with complete medium, and transfer the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes.[16]

-

Cell Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[1][18] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5-10 minutes.[16] Carefully decant the ethanol. Wash the cell pellet once with PBS to remove residual ethanol. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[16]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[1]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[19] Gate on single cells to exclude doublets and aggregates. Collect data for at least 10,000-20,000 events per sample.[16] The resulting histogram will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases.

Western Blot Analysis of p53 and p21 Upregulation

This protocol is used to quantify the changes in specific protein levels in response to treatment.[12]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells as described in section 3.1. After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[12]

-

Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin), diluted in blocking buffer.

-

Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize target protein signals to the loading control.[12]

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Restoration of p53 pathway by nutlin-3 induces cell cycle arrest and apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. docs.research.missouri.edu [docs.research.missouri.edu]

An In-depth Technical Guide to p53 Activation and the DNA Damage Response: A Focus on the MDM2 Inhibitor Nutlin-3a

This technical guide provides a comprehensive overview of the activation of the p53 signaling pathway in the context of the DNA damage response, with a specific focus on the well-characterized small molecule activator, Nutlin-3a. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The p53 Tumor Suppressor and the DNA Damage Response

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining genomic integrity. In response to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia, p53 is activated to orchestrate a range of cellular responses.[1][2] These responses include transient cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) or senescence to eliminate severely damaged cells, thereby preventing the propagation of potentially oncogenic mutations.[2][3][4]

Given its critical function, the p53 pathway is frequently inactivated in human cancers, with approximately 50% of tumors harboring mutations in the TP53 gene itself.[1] In many other cancers where p53 is wild-type, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2).[1][5] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[6][7] This has made the disruption of the p53-MDM2 interaction a highly attractive therapeutic strategy for reactivating p53 in wild-type p53 cancers.[5]

Nutlin-3a is a potent and selective, non-genotoxic small-molecule inhibitor of the p53-MDM2 interaction.[8][9] It functions by binding to the p53-binding pocket of MDM2, leading to the stabilization and activation of p53.[8][10] This guide will delve into the mechanism of action of Nutlin-3a, its role in eliciting a DNA damage-like response, and provide detailed experimental protocols for its characterization.

Mechanism of Action of Nutlin-3a

Under normal, unstressed conditions, p53 and MDM2 form an autoregulatory feedback loop where p53 transcriptionally upregulates MDM2, and MDM2, in turn, keeps p53 levels low.[3][6][7] This ensures that the potent cell-cycle-arresting and pro-apoptotic functions of p53 are kept in check.

Nutlin-3a mimics the binding of p53 to MDM2. Specifically, it is a cis-imidazoline analog that occupies the hydrophobic pocket on MDM2 where p53 would normally bind.[8][11] This competitive inhibition prevents MDM2 from binding to and ubiquitinating p53 for degradation.[6] The consequences of this disruption are:

-

Stabilization and Accumulation of p53: Freed from MDM2-mediated degradation, p53 protein levels rapidly increase within the cell.[10][12]

-

Activation of p53 Target Genes: The accumulated p53 is transcriptionally active and upregulates the expression of its downstream target genes.[12][13] Key targets include:

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[14]

-

MDM2: As part of the negative feedback loop, activated p53 increases the transcription of MDM2.[14]

-

Pro-apoptotic proteins (e.g., PUMA, BAX): These proteins are critical for initiating the intrinsic apoptotic pathway.[12]

-

The following diagram illustrates the mechanism of Nutlin-3a action.

Role of Nutlin-3a in the DNA Damage Response

While Nutlin-3a is non-genotoxic, its activation of the p53 pathway induces cellular outcomes that are characteristic of the DNA damage response.[10][15] Upon detection of DNA damage, cells typically activate kinases like ATM and ATR, which then phosphorylate and activate p53, leading to its stabilization.[16] Nutlin-3a effectively bypasses the need for upstream DNA damage signals by directly preventing p53 degradation.

The primary cellular fates following Nutlin-3a treatment in p53 wild-type cells are:

-

Cell Cycle Arrest: The upregulation of p21 by activated p53 leads to the inhibition of cyclin-dependent kinases, resulting in a G1 phase cell cycle arrest.[13] This gives the cell time to repair any potential DNA damage before proceeding with replication.

-

Apoptosis: In many cancer cell lines, sustained p53 activation by Nutlin-3a leads to the transcription of pro-apoptotic genes like PUMA and BAX, triggering the mitochondrial pathway of apoptosis and leading to cell death.[9][12]

-

Senescence: In some cellular contexts, p53 activation can induce a state of permanent cell cycle arrest known as senescence.[17]

The choice between these outcomes is cell-type dependent and can be influenced by the cellular context and the presence of other oncogenic signals.[6]

Quantitative Data on Nutlin-3a Activity

The efficacy of Nutlin-3a varies across different cell lines, largely dependent on their p53 status and the levels of MDM2 expression.

Table 1: In Vitro Cytotoxicity of Nutlin-3a in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | MDM2 Status | IC50 / EC50 (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | Wild-Type | Normal | 28.03 ± 6.66 | [18] |

| HCT116 p53-/- | Colon Carcinoma | Null | Normal | 30.59 ± 4.86 | [18] |

| MDA-MB-231 | Breast Cancer (TNBC) | Mutant | Normal | 22.13 ± 0.85 | [18] |

| MDA-MB-468 | Breast Cancer (TNBC) | Mutant | Normal | 21.77 ± 4.27 | [18] |

| MCF-10A | Breast (Non-malignant) | Wild-Type | Normal | 29.68 ± 2.98 | [18] |

| OSA | Osteosarcoma | Wild-Type | Amplified | 0.527 ± 0.131 | [19] |

| T778 | Sarcoma | Wild-Type | Amplified | 0.658 ± 0.138 | [19] |

| U2OS | Osteosarcoma | Wild-Type | Normal | 1.024 ± 0.485 | [19] |

| NCI-H2052 | Pleural Mesothelioma | Wild-Type | N/A | ~10-20 | [8] |

| UKF-NB-3 | Neuroblastoma | Wild-Type | N/A | ~8 | [20] |

TNBC: Triple-Negative Breast Cancer. Data are presented as mean ± standard deviation or standard error where available.

Table 2: Effect of Nutlin-3a on p53 Pathway Protein Expression

| Cell Line | Treatment | Fold Increase p53 | Fold Increase MDM2 | Fold Increase p21 | Reference(s) |

| HCT-116 | 10 µM Nutlin-3a (24h) | >2.5 | >2.5 | >2.5 | [21] |

| U2OS | 10 µM Nutlin-3a (24h) | ~2.5 | ~2.5 | ~2.5 | [21] |

| Immortal HUFs (WT p53) | 10 µM Nutlin-3a (24h) | Significant Increase | Significant Increase | Significant Increase | [14] |

| Dedifferentiated Liposarcoma | 2.5-10 µM Nutlin-3a (24h) | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Increase | [22] |

| U2-OS, MCF7 | 5 µM Nutlin-3a (16h) | Increase | Increase | Increase | [23] |

HUF: Human Umbilical Fibroblast. Fold increase is relative to untreated or vehicle-treated control cells.

Key Experimental Protocols

The following sections provide detailed methodologies for essential assays used to characterize the activity of p53 activators like Nutlin-3a.